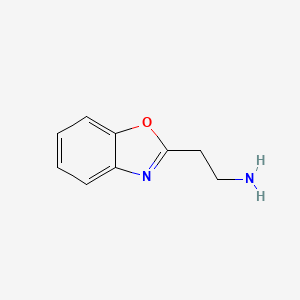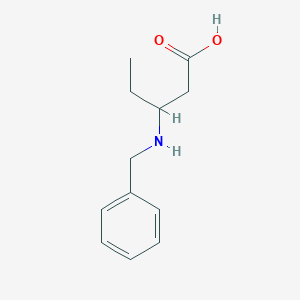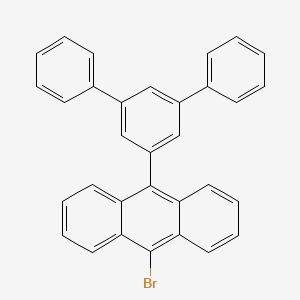
6-Bromo-2-methylisoquinolin-1(2H)-one
Vue d'ensemble
Description
6-Bromo-2-methylisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound has not been directly synthesized or studied in the provided papers, but related compounds and methodologies can offer insights into its potential properties and synthesis. Isoquinolines and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry 10.
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones can be achieved through palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, as demonstrated with a variety of α-bromo ketones . This method could potentially be adapted for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, involves a multi-step process starting from simpler precursors like p-toluidine, which undergoes several reactions including bromination to yield the desired brominated compound . These methodologies suggest that a similar approach could be taken for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be determined using crystallography, as seen in the study of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which crystallizes in the triclinic system . The crystal packing is stabilized by various intermolecular interactions, which can be analyzed using Hirshfeld surfaces and fingerprint plots. For 6-Bromo-2-methylisoquinolin-1(2H)-one, similar techniques could be employed to elucidate its crystal structure and intermolecular interactions.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline involves a selective Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . Another example is the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which involves the intramolecular reaction of a benzyl bromide and an α-imino carbene . These reactions highlight the reactivity of brominated isoquinoline compounds and suggest potential pathways for further functionalization of 6-Bromo-2-methylisoquinolin-1(2H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated isoquinoline derivatives can vary widely depending on their specific substituents and molecular structure. For example, the solubility, fluorescence, and photochemical properties of 8-bromo-7-hydroxyquinoline (BHQ) make it a useful photolabile protecting group for carboxylic acids . The properties of 6-Bromo-2-methylisoquinolin-1(2H)-one would likely be influenced by the presence of the bromo and methyl groups, and could be studied using techniques such as NMR, MS, and elemental analysis, as performed for other related compounds 10.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Knorr Synthesis Application : This compound is used in the Knorr synthesis process, which involves condensation between β-keto esters and 4-bromoaniline, leading to the cyclization of resulting anilides into quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).
- Negishi-type Coupling Reactions : It serves as a starting material in Negishi-type coupling reactions, contributing to the synthesis of various substituted quinolines and quinolin-2-ones, which are important in medicinal chemistry (Baston et al., 2000).
Medicinal Chemistry and Drug Development
- Intermediate in Drug Discoveries : It's a key intermediate in drug discovery, especially in synthesizing compounds with potential therapeutic applications. Modifications of this compound have shown efficacy in various biological activities (Nishimura & Saitoh, 2016).
- Antitumor Activity : Derivatives of 6-Bromo-2-methylisoquinolin-1(2H)-one have been synthesized and evaluated for their antineoplastic activity, indicating its potential in cancer treatment (Liu et al., 1995).
Other Applications
- Supramolecular Chemistry : It plays a role in the study of noncovalent supramolecular complexes, aiding in understanding the dynamics and structural characteristics of such complexes (Fuss et al., 1999).
- Fluorescent Probes : Derivatives of this compound have been used to create water-soluble fluorescent probes, which are valuable in biological systems for chloride determination (Geddes et al., 2001).
Propriétés
IUPAC Name |
6-bromo-2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALISSRSGMCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631092 | |
| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylisoquinolin-1(2H)-one | |
CAS RN |
864866-92-2 | |
| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














